molecular formula C16H11ClN2O2S B4934528 3'-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE CAS No. 5951-53-1

3'-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B4934528
CAS No.: 5951-53-1
M. Wt: 330.8 g/mol
InChI Key: WCTWWXZBEHXYFI-UHFFFAOYSA-N
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Description

This compound belongs to the spiro-thiazolidine class, characterized by a fused indole-thiazolidine ring system with a 3-chlorophenyl substituent at the 3' position. The 3-chlorophenyl group may enhance lipophilicity and influence pharmacokinetic properties, such as blood-brain barrier (BBB) permeability or metabolic stability, compared to other substituents .

Properties

IUPAC Name

3-(3-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTWWXZBEHXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387014
Record name AC1MEH6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5951-53-1
Record name AC1MEH6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves the reaction of indole derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nitrating agents, under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

This compound features a spiro structure that combines an indole moiety with a thiazolidine framework. The presence of a chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Its molecular formula is C23H15Cl3N2O2SC_{23}H_{15}Cl_{3}N_{2}O_{2}S with a molecular weight of approximately 489.80 g/mol.

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The following sections summarize the potential applications based on these findings.

Anticancer Activity

Research indicates that derivatives of spiro[indole-thiazolidine] compounds can exhibit anticancer properties. The unique structural features may allow for interactions with various cellular pathways involved in cancer proliferation and apoptosis.

  • Case Study : A study demonstrated that analogous compounds showed cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

The structural composition of 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suggests potential antimicrobial activity. Compounds with indole and thiazolidine structures have been reported to exhibit antibacterial and antifungal activities.

  • Case Study : In vitro assays indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound may also have anti-inflammatory properties due to the presence of functional groups capable of modulating inflammatory responses.

  • Case Study : Research on structurally related compounds revealed their ability to inhibit pro-inflammatory cytokines in various models of inflammation.

Mechanism of Action

The mechanism of action of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogenated Aryl Groups

  • 1-(2,4-Dichlorobenzyl)-3'-Phenylspiro[indole-3,2'-thiazolidine]-2,4'-Dione () :

    • Molecular Formula : C₂₃H₁₆Cl₂N₂O₂S vs. C₁₉H₁₄ClN₂O₂S (target compound).
    • Substituents : The dichlorobenzyl group increases molecular weight (455.36 g/mol vs. ~390 g/mol for the target) and lipophilicity (predicted logP: ~3.5 vs. ~2.8).
    • Physicochemical Properties : Higher density (1.53 g/cm³) and lower solubility compared to the target compound due to bulkier substituents .
  • NSC777205 (3-(4-Chloro-2-fluorophenyl)-2H-Benzo[e][1,3]Oxazine-2,4(3H)-Dione) () :

    • Core Structure : Replaces thiazolidine with a benzooxazine ring.
    • Drug-Likeness : Complies with Lipinski’s rules (molecular weight: ~330 g/mol, logP: ~2.5).
    • BBB Permeability : 2-fold higher BBB penetration than its methoxy-substituted analog (NSC777207), attributed to reduced polarity .

Spiro-Thiazolidines with Anticonvulsant Activity ()

  • 7-Bromo-spiro[[1]benzothiophene-3,2'-[1,3]thiazolidine]-2,4'-dione Derivatives :
    • Activity : ED₅₀ values of 15–30 mg/kg in maximal electroshock (MES) tests, superior to phenytoin.
    • Substituent Impact : Bromine at position 7 enhances anticonvulsant efficacy but may reduce metabolic stability compared to the target compound’s 3-chlorophenyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(2,4-Dichlorobenzyl) Analog NSC777205
Molecular Weight (g/mol) ~390 455.36 330.3
logP (Predicted) ~2.8 ~3.5 ~2.5
BBB Permeability Moderate Low High
Aqueous Solubility Moderate Low High

However, NSC777205’s oxazine core demonstrates superior BBB permeability, suggesting heterocycle choice significantly impacts distribution .

Pharmacological Activity Comparison

  • Anticonvulsant Potential: Spiro-thiazolidines with halogenated aryl groups (e.g., bromine or chlorine) show potent anticonvulsant activity. The target compound’s 3-chlorophenyl group may mimic these effects, though direct activity data are unavailable. In contrast, benzooxazine derivatives (NSC777205/207) exhibit pro-oncogenic c-Met/EGFR inhibition, indicating divergent therapeutic applications .
  • Antitubercular and Anticancer Activity : Analogous spiro compounds (e.g., 1,3-dipolar cycloadducts in ) demonstrate antitubercular activity, but the target compound’s indole-thiazolidine scaffold may favor CNS-targeted applications due to moderate BBB penetration .

Biological Activity

The compound 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule characterized by its unique spiro structure, which integrates an indole moiety with a thiazolidine framework. This structural configuration is believed to contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-[3'-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide
  • Molecular Formula : C23H22ClN3O3S
  • Molecular Weight : 489.80 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Anticancer Activity : Compounds structurally related to this molecule have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to combat various bacterial strains.
  • Anti-inflammatory Effects : Similar derivatives have been documented to exhibit anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets leading to various biological effects. For instance:

  • MDM2-p53 Interaction : Some spiro compounds have been identified as inhibitors of the MDM2-p53 interaction, which is crucial in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of spiro compounds similar to this compound:

  • Anticancer Studies :
    • A study published in Frontiers in Pharmacology demonstrated that spirooxindole derivatives activate p53 signaling pathways leading to apoptosis in cancer cells .
    • Another research highlighted the potential of these compounds in targeting breast and prostate carcinoma cells through MDM2 inhibition .
  • Antimicrobial Activity :
    • Research indicated that spiro compounds exhibit significant antimicrobial properties against various pathogens. The chlorophenyl group enhances effectiveness against Gram-positive bacteria.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole ring with fluorine substitutionAntimicrobial
ThiazolidinedioneThiazolidine ring with carbonylsAntidiabetic
IndomethacinIndole ring with acetic acid side chainAnti-inflammatory
This compoundSpiro structure combining indole and thiazolidine frameworksAnticancer, Antimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation between indole derivatives and halogenated phenyl precursors, followed by cyclization. Key steps include:

  • Step 1 : Formation of the indole-thiazolidine core via nucleophilic substitution.
  • Step 2 : Introduction of the 3-chlorophenyl group using Suzuki-Miyaura coupling or Ullmann-type reactions.
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products.
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. Monitor intermediates via TLC and confirm final structure with 1H^{1}\text{H}/13C^{13}\text{C} NMR and LC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this spiro compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6 or CDCl3_3) to confirm proton environments and carbon frameworks. Look for characteristic shifts (e.g., spirocyclic carbons at ~100–110 ppm in 13C^{13}\text{C} NMR) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the spiro conformation and stereochemistry. Ensure slow evaporation from DMSO or DMF for crystal growth .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In vitro Assays : Prioritize targets based on structural analogs (e.g., antimicrobial or anticancer activities common to thiazolidine-dione derivatives).
  • Cell Lines : Use MCF-7 (breast cancer) or HeLa (cervical cancer) for cytotoxicity assays (MTT protocol, IC50_{50} determination).
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity assays) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Pre-dissolve in DMSO (stock solutions ≤10 mM) to avoid precipitation.
  • pH Sensitivity : Test stability in buffers (pH 4–9) via HPLC over 24–72 hours.
  • Light/Temperature : Store at –20°C in amber vials; monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve this compound's pharmacological profile?

  • Methodological Answer :

  • Modification Strategy : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups at the 3-chlorophenyl position).
  • Biological Testing : Compare IC50_{50} values across analogs using dose-response curves.
  • Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity .

Q. What mechanistic approaches are suitable for elucidating this compound's mode of action in complex biological systems?

  • Methodological Answer :

  • Molecular Docking : Use MOE or AutoDock Vina to simulate binding to target proteins (e.g., PI3K or EGFR kinases). Validate with mutagenesis studies .
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment.
  • In vivo Models : Use zebrafish xenografts for preliminary efficacy/toxicity profiling .

Q. How should researchers address contradictory data between computational predictions and experimental results?

  • Methodological Answer :

  • Validation Hierarchy : Replicate assays with orthogonal methods (e.g., SPR for binding affinity if docking suggests high affinity but in vitro assays show low activity).
  • Parameter Adjustments : Re-optimize force fields in docking simulations or refine assay conditions (e.g., co-factor requirements).
  • Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify agreement between datasets .

Q. What advanced computational methods can predict off-target interactions or polypharmacology?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes.
  • Network Pharmacology : Construct interaction networks using STRING or Cytoscape to identify secondary targets.
  • Machine Learning : Train random forest models on PubChem BioAssay data to predict multi-target effects .

Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature NMR to study ring-flipping or spiro isomerization.
  • MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER or GROMACS) to compare crystal and solution conformers.
  • SAXS : Small-angle X-ray scattering provides solution-phase structural insights .

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